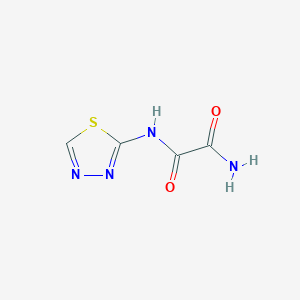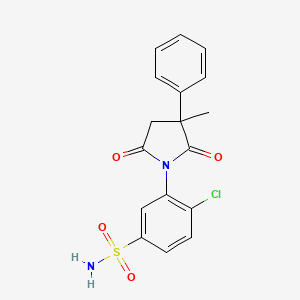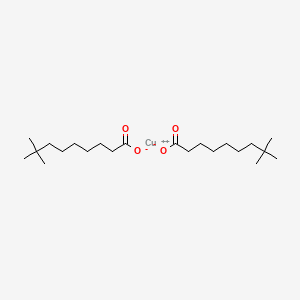
Copper(2+) neoundecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(II) 8,8-dimethylnonanoate is a copper-based compound with the molecular formula C₂₂H₄₂CuO₄ and a molecular weight of 434.11 g/mol . This compound is part of the broader class of copper carboxylates, which are known for their diverse applications in various fields, including catalysis, materials science, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Copper(II) 8,8-dimethylnonanoate typically involves the reaction of copper(II) salts with 8,8-dimethylnonanoic acid. One common method is the wet chemical technique, where copper(II) acetate is reacted with 8,8-dimethylnonanoic acid in an organic solvent under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of Copper(II) 8,8-dimethylnonanoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Copper(II) 8,8-dimethylnonanoate undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where it is reduced to copper(I) or elemental copper.
Substitution: The carboxylate ligands in the compound can be substituted with other ligands, leading to the formation of new copper complexes.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield copper(I) complexes or elemental copper, while substitution reactions can lead to the formation of new copper carboxylates with different ligands .
Scientific Research Applications
Copper(II) 8,8-dimethylnonanoate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Copper(II) 8,8-dimethylnonanoate involves its ability to undergo redox cycling between copper(II) and copper(I) states. This redox cycling leads to the generation of reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components, including DNA, proteins, and lipids . The compound’s ability to generate ROS makes it a promising candidate for anticancer therapy, as cancer cells are more susceptible to oxidative damage compared to normal cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Copper(II) 8,8-dimethylnonanoate include other copper carboxylates, such as:
- Copper(II) acetate
- Copper(II) stearate
- Copper(II) benzoate
Uniqueness
Copper(II) 8,8-dimethylnonanoate is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. The presence of the 8,8-dimethylnonanoate ligand enhances the compound’s solubility in organic solvents and its stability under various reaction conditions. Additionally, the compound’s ability to participate in redox reactions and generate ROS makes it particularly valuable in applications requiring oxidative stress induction .
Properties
CAS No. |
93918-23-1 |
|---|---|
Molecular Formula |
C22H42CuO4 |
Molecular Weight |
434.1 g/mol |
IUPAC Name |
copper;8,8-dimethylnonanoate |
InChI |
InChI=1S/2C11H22O2.Cu/c2*1-11(2,3)9-7-5-4-6-8-10(12)13;/h2*4-9H2,1-3H3,(H,12,13);/q;;+2/p-2 |
InChI Key |
IRNJYVHCYFTJFC-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)CCCCCCC(=O)[O-].CC(C)(C)CCCCCCC(=O)[O-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



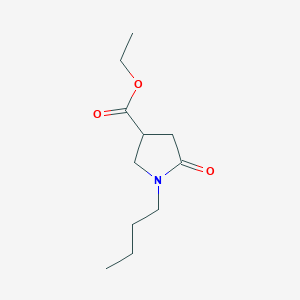
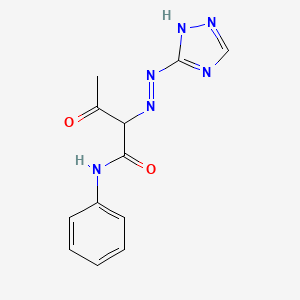
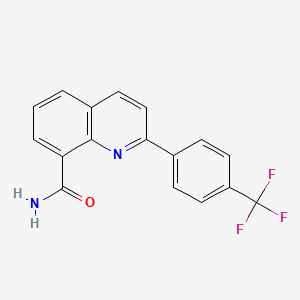

![1-Methyl-2-propyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B12901061.png)
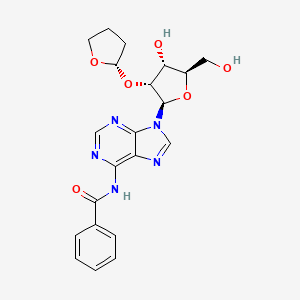
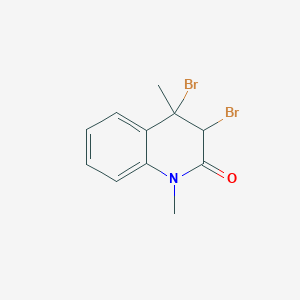
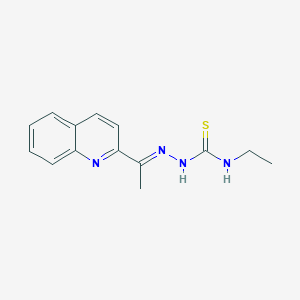
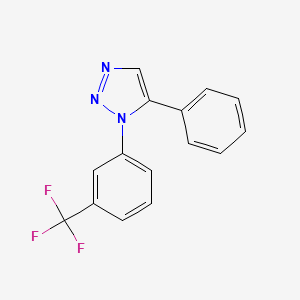
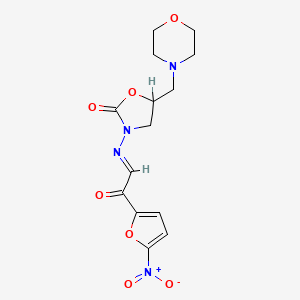
![Furo[3,4-e][1,2]benzoxazole](/img/structure/B12901095.png)
